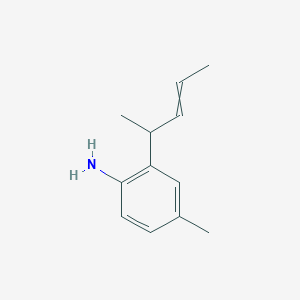

4-Methyl-2-(pent-3-en-2-yl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

100161-85-1 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

4-methyl-2-pent-3-en-2-ylaniline |

InChI |

InChI=1S/C12H17N/c1-4-5-10(3)11-8-9(2)6-7-12(11)13/h4-8,10H,13H2,1-3H3 |

InChI Key |

VCPVJYOVCQWQIP-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C)C1=C(C=CC(=C1)C)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Methyl 2 Pent 3 En 2 Yl Aniline

Reactions Involving the Aromatic Amine Group

The aromatic amine functionality in 4-Methyl-2-(pent-3-en-2-yl)aniline is a key site for a variety of chemical reactions, including modifications at the nitrogen atom and substitutions on the aromatic ring.

N-Alkylation and N-Arylation Reactions

The nitrogen atom of the primary amine in 4-Methyl-2-(pent-3-en-2-yl)aniline can act as a nucleophile, participating in N-alkylation and N-arylation reactions to form secondary and tertiary amines. These transformations are fundamental in organic synthesis for the construction of more complex molecular architectures.

N-Alkylation is commonly achieved by reacting the aniline (B41778) with alkyl halides or through reductive amination with aldehydes and ketones. Another significant method is the "hydrogen borrowing" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents, releasing water as the only byproduct. rsc.org This sustainable approach often employs transition metal catalysts, such as those based on iridium or ruthenium. nih.gov For instance, the N-alkylation of substituted anilines with benzyl (B1604629) alcohol has been successfully demonstrated using various catalytic systems. nih.govresearchgate.net It is anticipated that 4-Methyl-2-(pent-3-en-2-yl)aniline would undergo similar reactions to yield the corresponding N-alkylated products. The reaction of various anilines with different alcohols can be catalyzed by complexes of cobalt and other metals. rsc.orgresearchgate.net

N-Arylation , the formation of a nitrogen-aryl bond, is a cornerstone of cross-coupling chemistry. Classic methods like the Buchwald-Hartwig and Ullmann condensations are widely used. beilstein-journals.org These reactions typically involve the coupling of an amine with an aryl halide or sulfonate in the presence of a palladium or copper catalyst. beilstein-journals.orgrsc.org More recent developments include metal-free approaches, for example, using arynes to facilitate the C-N bond formation. nih.gov Given the reactivity of other anilines, 4-Methyl-2-(pent-3-en-2-yl)aniline is expected to be a viable substrate for these N-arylation protocols, leading to the formation of diarylamines.

| Reaction Type | Amine Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Aniline | Benzyl alcohol | CoNx@NC catalyst, toluene (B28343), 140 °C | N-Benzylaniline | researchgate.net |

| N-Alkylation | 4-Methylaniline | Methanol | NHC–Ru(II) complex, base, 120 °C | 4-Methyl-N-methylaniline | nih.gov |

| N-Arylation | Aniline | Alkyl(aryl)sulfonium triflates | Pd(P(tBu)3)2/CuI | N-Arylated anilines | rsc.org |

| N-Arylation | Anilines | Aromatic aldehydes | Urea-hydrogen peroxide, light | Diarylamines (metal-free) | acs.org |

Electrophilic Aromatic Substitution on the Methyl-Substituted Aniline Ring

The amino group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. wikipedia.orgbyjus.com In 4-Methyl-2-(pent-3-en-2-yl)aniline, the positions ortho and para to the amino group are positions 3, 5, and the carbon bearing the pentenyl group. The methyl group at position 4 is also an activating, ortho-, para-directing group. The combined directing effects of the amino and methyl groups, along with steric hindrance from the bulky pentenyl group at position 2, will influence the regioselectivity of substitution reactions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine water can lead to polybromination due to the high reactivity of the aniline ring. wikipedia.org Monosubstitution can be achieved by first protecting the amine, for example, through acetylation. wikipedia.org

Nitration: Direct nitration with a mixture of nitric and sulfuric acid can be complex, as the strongly acidic conditions can protonate the amino group to form an anilinium ion, which is a deactivating, meta-directing group. byjus.com This can lead to a mixture of ortho, para, and meta products. byjus.com

Sulfonation: Reaction with sulfuric acid can yield aminobenzenesulfonic acids. At high temperatures, the thermodynamically favored product is often the para-substituted isomer, known as sulfanilic acid in the case of aniline. wikipedia.org

For 4-Methyl-2-(pent-3-en-2-yl)aniline, electrophilic attack is most likely to occur at position 5, which is para to the methyl group and meta to the deactivating anilinium ion (under acidic conditions), and less sterically hindered than position 3.

Annulation Reactions Leading to Polycyclic Systems (e.g., Indolines, Quinolines)

The presence of an alkenyl substituent at the ortho position to the amine group makes 4-Methyl-2-(pent-3-en-2-yl)aniline an ideal precursor for annulation reactions to construct heterocyclic systems like quinolines and indolines.

Quinoline (B57606) Synthesis: Quinolines are frequently synthesized from ortho-alkenyl anilines through various cyclization strategies. wikipedia.org These methods often involve an intramolecular cyclization followed by oxidation to form the aromatic quinoline ring. A variety of metal catalysts, including copper, palladium, and silver, have been employed to facilitate these transformations. mdpi.com For example, the reaction of o-vinylanilines with aldehydes can lead to polysubstituted quinolines. Another approach involves the reaction of ortho-alkenyl anilines with a difluorocarbene precursor to construct the quinoline core. researchgate.net

Indoline (B122111) Synthesis: The synthesis of indolines from 2-alkenyl anilines can be achieved through intramolecular cyclization reactions. Metal-free electrochemical methods using iodine as a mediator have been developed to selectively synthesize indoline derivatives from 2-vinyl anilines. organic-chemistry.org Palladium-catalyzed intramolecular C-H amination is another powerful tool for constructing the indoline scaffold from appropriate phenethylamine (B48288) precursors. organic-chemistry.org

Given its structure, 4-Methyl-2-(pent-3-en-2-yl)aniline is a prime candidate for these types of annulation reactions, which would lead to the formation of highly substituted quinoline or indoline skeletons, depending on the reaction conditions and the nature of the pentenyl chain's reactivity.

Transformations at the Pent-3-en-2-yl Alkene Moiety

The carbon-carbon double bond in the pent-3-en-2-yl side chain offers a distinct reactive site for a variety of addition and functionalization reactions.

Hydrogenation and Reductive Processes

The alkene can be readily reduced to the corresponding alkane through catalytic hydrogenation. This process typically involves the use of hydrogen gas and a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. youtube.com This transformation would convert 4-Methyl-2-(pent-3-en-2-yl)aniline into 4-Methyl-2-(pentan-2-yl)aniline. It is also possible to hydrogenate the aromatic ring under more forcing conditions, which would lead to the formation of the corresponding cyclohexylamine (B46788) derivative. researchgate.netdntb.gov.uaacs.org Selective hydrogenation of the alkene in the presence of the aromatic ring is generally achievable under milder conditions.

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydroalkoxylation)

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond. These reactions are atom-economical and provide a direct route to functionalized products.

Hydroamination: This reaction involves the addition of an N-H bond across the alkene. wikipedia.org While the intramolecular hydroamination to form a five- or six-membered ring is a possibility, intermolecular hydroamination with other amines can also occur. These reactions are often catalyzed by a wide range of metal complexes, including those of the lanthanides and late transition metals. libretexts.orgorganic-chemistry.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. acs.org An anilinium salt has been shown to catalyze the hydroamination of alkenes with anilines. nih.gov

Hydroalkoxylation: This involves the addition of an alcohol (O-H bond) across the double bond to form an ether. acs.org Similar to hydroamination, these reactions are typically catalyzed by metal complexes and can exhibit regioselectivity. The development of asymmetric hydroalkoxylation allows for the synthesis of chiral ethers. acs.org

Other hydrofunctionalization reactions, such as hydroalkylation, are also possible, expanding the synthetic utility of the alkene moiety. nih.govorganic-chemistry.org Nickel-catalyzed methods have been developed for the hydrofunctionalization of alkenyl derivatives. organic-chemistry.orgpku.edu.cnnih.gov

| Reaction Type | Reagent | Catalyst/Conditions | Potential Product | Reference |

|---|---|---|---|---|

| Hydrogenation | H₂ | Pd/C, PtO₂, or Raney Ni | 4-Methyl-2-(pentan-2-yl)aniline | youtube.com |

| Intermolecular Hydroamination | Aniline | Lanthanide salts in ionic liquids | Markovnikov addition product | organic-chemistry.org |

| Hydroalkoxylation | Alcohol (R-OH) | Transition metal catalyst | Ether derivative | acs.org |

Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)

The alkenyl substituent in 4-Methyl-2-(pent-3-en-2-yl)aniline presents a site for potential cycloaddition reactions. These reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic frameworks.

Diels-Alder Reaction:

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org In this context, the pentenyl group of 4-Methyl-2-(pent-3-en-2-yl)aniline can function as the dienophile. The reactivity of the alkene in a Diels-Alder reaction is typically enhanced by the presence of electron-withdrawing groups on the dienophile, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.orglibretexts.org

The pentenyl group in the target molecule is an unactivated alkene, meaning it lacks strong electron-withdrawing or -donating groups directly attached to the double bond. Therefore, it would be expected to be a relatively unreactive dienophile in a standard Diels-Alder reaction. libretexts.org To achieve successful cycloaddition, highly reactive dienes or harsh reaction conditions, such as high temperature or pressure, might be necessary. The general scheme for a potential Diels-Alder reaction is shown below, leading to the formation of a complex cyclohexene (B86901) derivative.

[3+2] Cycloaddition Reactions:

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are another important class of reactions for forming five-membered heterocyclic rings. rsc.orgnih.gov This type of reaction involves a 1,3-dipole reacting with a dipolarophile, which in this case would be the alkene of the pentenyl group.

Common 1,3-dipoles include azomethine ylides, nitrile oxides, and azides. The reaction of 4-Methyl-2-(pent-3-en-2-yl)aniline with an azomethine ylide, for example, could yield a substituted pyrrolidine (B122466) ring. nih.govresearchgate.net The regioselectivity and stereoselectivity of such cycloadditions would be influenced by the steric and electronic properties of both the aniline derivative and the chosen 1,3-dipole. These reactions provide a direct route to complex nitrogen-containing heterocyclic structures. researchgate.netyoutube.com

Cross-Coupling Reactions Involving the Alkene

The alkene functionality within the pentenyl side chain is a potential handle for palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon bonds. wikipedia.org

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide or triflate with an alkene using a palladium catalyst and a base. wikipedia.orglibretexts.org The alkene in 4-Methyl-2-(pent-3-en-2-yl)aniline can serve as the coupling partner for various aryl or vinyl halides. This reaction would lead to the formation of a more substituted, conjugated system by replacing one of the vinylic hydrogens with the organic group from the halide. organic-chemistry.orgnih.gov The reaction is generally stereospecific, proceeding via a syn-addition of the palladium-aryl species to the double bond, followed by a syn-elimination of palladium hydride. youtube.com

Suzuki-Miyaura Coupling (Conceptual Pathway):

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that joins an organoboron compound with an organohalide using a palladium catalyst. libretexts.orgnih.gov The alkene in 4-Methyl-2-(pent-3-en-2-yl)aniline is not directly reactive in a Suzuki coupling. However, it can be conceptually transformed into a suitable coupling partner.

A two-step sequence could be envisioned:

Hydroboration: The alkene could undergo hydroboration-oxidation to create an alkenylboronic acid or boronic ester. This step installs the necessary boron functionality onto the pentenyl chain.

Coupling: The resulting organoboron compound could then participate in a Suzuki-Miyaura coupling with an aryl or vinyl halide to form a new carbon-carbon bond. wikipedia.orgacs.org This pathway significantly expands the synthetic utility of the alkene moiety, allowing for the introduction of a wide array of substituents. nih.gov

Cooperative Reactivity Between the Amine and Alkene Functionalities (e.g., Intramolecular Cyclizations)

The ortho-disposition of the amino group and the pentenyl substituent on the aniline ring provides an ideal structural motif for intramolecular reactions. This cooperative reactivity can lead to the formation of fused heterocyclic systems, which are common scaffolds in biologically active molecules.

Intramolecular Electrophilic Cyclization:

In the presence of an electrophile (e.g., a strong acid or an electrophilic halogen source), the alkene can be activated towards nucleophilic attack. The aniline nitrogen or the electron-rich aromatic ring can act as the intramolecular nucleophile. This process, known as electrophilic cyclization, can lead to the formation of nitrogen-containing heterocycles.

Drawing an analogy from the well-established electrophilic cyclization of N-(2-alkynyl)anilines, which yields quinolines, the reaction of 4-Methyl-2-(pent-3-en-2-yl)aniline is expected to produce tetrahydroquinoline derivatives. nih.govresearchgate.netacs.org The reaction would likely proceed through the following steps:

Activation of the alkene by an electrophile (E+), forming a carbocationic intermediate.

Intramolecular nucleophilic attack by the aniline nitrogen or the C6 position of the aromatic ring onto the activated alkene.

Subsequent reaction steps (e.g., deprotonation or rearomatization) to yield the final heterocyclic product.

The specific product would depend on the reaction conditions and the regioselectivity of the nucleophilic attack (endo vs. exo cyclization). This pathway represents a powerful strategy for rapidly building molecular complexity from a relatively simple starting material. acs.orgamazonaws.com

Mechanistic Investigations in the Chemistry of 4 Methyl 2 Pent 3 En 2 Yl Aniline

Elucidation of Reaction Pathways for C-N Bond Formation

The formation of the core aniline (B41778) structure and the carbon-nitrogen bond is a foundational aspect of the chemistry of 4-Methyl-2-(pent-3-en-2-yl)aniline. While the introduction of the ortho-pentenyl group is typically a subsequent functionalization step, the initial creation of the C(aryl)-NH2 moiety is paramount. Several general methods are established for this type of C-N bond formation. numberanalytics.com

One of the most traditional routes to aniline synthesis involves the reduction of a corresponding nitroarene. wikipedia.org For the parent 4-methylaniline (p-toluidine), this would involve the nitration of toluene (B28343) followed by reduction of the resulting nitrotoluene mixture.

More modern and versatile methods for C-N bond formation involve transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, is a powerful palladium-catalyzed reaction that couples an aryl halide or triflate with an amine. wikipedia.orgtcichemicals.com This reaction is widely used for constructing nitrogen-containing heteroaromatic rings and aryl amines. tcichemicals.com Similarly, the Ullmann condensation involves a copper-catalyzed reaction between an aryl halide and an amine. wikipedia.org

Other mechanistic pathways for C-N bond formation include:

Reductive Amination : The reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. numberanalytics.com

Electrophilic Amination : The reaction of an alkene with a nitrene, for instance. numberanalytics.com

Oxidative Coupling : These reactions can form C-N bonds, often proceeding through radical intermediates or involving strong oxidants. researchgate.net Mechanistic studies on the oxidative coupling of aniline with other compounds have been performed to characterize the intermediates and products. researchgate.net

A 15N-labeling study has been used to provide mechanistic insight into the reaction between 1,4-dinitroimidazoles and aniline, confirming that the nitrogen atom from aniline was incorporated into the newly formed imidazole (B134444) ring. researchgate.net Such isotopic labeling studies are a cornerstone of mechanistic elucidation in C-N bond formation.

Detailed Studies of C-H Activation Processes

The introduction of the pent-3-en-2-yl group at the ortho-position of 4-methylaniline is most efficiently achieved through transition-metal-catalyzed C-H activation. bath.ac.uk This strategy allows for the direct functionalization of the aniline C-H bond, avoiding the need for pre-functionalized starting materials. The amino group of the aniline serves as a directing group, guiding the metal catalyst to the adjacent ortho C-H bond. acs.org

The general catalytic cycle for this transformation typically involves several key steps:

Coordination : The Lewis-basic amino group of the aniline coordinates to the transition metal center.

C-H Activation : The metal catalyst mediates the cleavage of the ortho C-H bond, often through a concerted metalation-deprotonation pathway, to form a five-membered metallacycle intermediate. This step is crucial for regioselectivity.

Migratory Insertion : The alkene or alkyne coupling partner coordinates to the metal center and subsequently inserts into the metal-carbon bond of the metallacycle. mdpi.com

Product Release : The desired ortho-alkenylated aniline is released through a process like β-hydride elimination or reductive elimination, which regenerates the active catalyst. mdpi.com

A variety of transition metals have been shown to be effective for the C-H functionalization of anilines, each with its own mechanistic nuances. bath.ac.ukresearchgate.net

| Catalyst System | Reaction Type | Key Features | Reference(s) |

| Palladium (Pd) | Arylation, Alkenylation | Often requires N-protection, but systems for unprotected anilines exist. | researchgate.netnih.govacs.org |

| Rhodium (Rh) | Alkenylation | Effective for C-H activation and insertion of olefins. | bath.ac.ukmdpi.comresearchgate.net |

| Ruthenium (Ru) | Hydroarylation | Can be used for direct aryl addition to C-C multiple bonds. | bath.ac.ukresearchgate.net |

| Manganese (Mn) | Alkenylation | Earth-abundant metal catalyst, can be water-tolerant. | nih.gov |

| Iridium (Ir) | Allylic Alkylation | Used in asymmetric transformations. | nih.gov |

Stereochemical Course of Asymmetric Transformations

The structure of 4-Methyl-2-(pent-3-en-2-yl)aniline possesses two key stereochemical elements: the potential for E/Z isomerism at the carbon-carbon double bond and a stereocenter at the second carbon of the pentenyl substituent. Controlling the stereochemical outcome of the synthesis is a significant challenge.

The stereochemistry of the double bond is often controlled by the mechanism of the C-H alkenylation reaction. For instance, manganese(I)-catalyzed ortho-alkenylation of related heterocycles with various alkynes has been shown to proceed with excellent E-stereoselectivity. nih.gov This is typically a result of the geometric constraints imposed during the migratory insertion and subsequent elimination steps within the catalyst's coordination sphere.

Achieving enantioselectivity at the chiral carbon center requires the use of asymmetric catalysis. This is accomplished by employing a chiral catalyst, usually a transition metal complex bearing a chiral ligand. The chiral environment created by the ligand differentiates the energy of the transition states leading to the two possible enantiomers of the product.

While direct examples for the target molecule are scarce, the principles have been demonstrated in related systems. For example, a highly enantioselective intramolecular Friedel-Crafts-type allylic alkylation of aniline derivatives has been achieved using an iridium catalyst with a chiral phosphoramidite (B1245037) ligand ((Ra)-BHPphos). nih.gov In this reaction, the aniline derivative acts as a C-nucleophile, attacking an iridium-activated allylic carbonate. This establishes that aniline systems can participate in highly enantioselective C-C bond-forming reactions to generate chiral centers under transition metal catalysis. The success of such reactions is highly dependent on the precise structure of the chiral ligand, which dictates the approach of the nucleophile and the ultimate stereochemical outcome. nih.gov

Kinetics and Thermodynamics of Key Reactions

For instance, the kinetics and thermodynamics of the oxidative coupling reaction between aniline and promethazine (B1679618) have been investigated. The reaction was found to follow a first-order kinetic model, and the thermodynamic parameters were determined, indicating a non-spontaneous (positive ΔG) and endothermic (positive ΔH) process. researchgate.net

Thermodynamic Parameters for Aniline Oxidative Coupling

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 9.3369 | kJ/mol |

| Enthalpy of Activation (ΔH*) | +6.826 | kJ/mol |

| Entropy of Activation (ΔS*) | -0.2447 | kJ/mol·K |

| Gibbs Free Energy of Activation (ΔG*) | +79.7797 | kJ/mol |

Data from a study on the oxidative coupling of aniline with promethazine. researchgate.net

In another study focusing on the adsorption of aniline from aqueous solution onto carbon nanotubes, the process was found to follow pseudo-second order kinetics. kau.edu.sanih.gov The thermodynamic analysis revealed the process to be spontaneous and exothermic, with negative values for Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). nih.gov The activation energy for the physical adsorption was determined to be in the range of 35-37 kJ/mol. kau.edu.sa

Thermodynamic Parameters for Aniline Adsorption on MWCNTs

| Parameter | Value | Significance |

|---|---|---|

| ΔG° | Negative | Spontaneous process |

| ΔH° | Negative | Exothermic process |

| ΔS° | Negative | Decrease in randomness at the solid-liquid interface |

Data from a study on the adsorption of aniline on multi-walled carbon nanotubes. nih.gov

Transition State Analysis and Reaction Rate Determinants

The transition state is the highest energy point along a reaction coordinate and its structure and energy determine the rate of a chemical reaction. Understanding the transition state is key to deciphering reaction mechanisms. Computational chemistry, often in conjunction with experimental data like kinetic isotope effects, is a powerful tool for this analysis. grantome.com

For the C-H activation of anilines, computational studies have provided significant insights. In the palladium-catalyzed ortho-arylation of unprotected anilines, density functional theory (DFT) calculations showed that the C-H cleavage step is favored from an anionic intermediate where the aniline's amino group is deprotonated. nih.gov The calculated Gibbs energy barrier for this C-H activation transition state was found to be 12.1 kcal/mol. nih.gov

Crucially, these calculations also revealed that the relative energy of the transition state for the desired C-H activation versus an undesired C-N coupling (N-arylation) determines the chemoselectivity of the reaction. The choice of ligand was shown to be critical in modulating these energy barriers, with a cooperating [2,2′-bipyridin]-6(1H)-one ligand favoring the C-H activation pathway over C-N coupling. nih.govacs.org

In a different system involving the reaction of aniline with formaldehyde, a six-centered transition state was proposed based on quantum chemical calculations, with a calculated activation energy of 49.4 kJ/mol. nih.gov

Spectroscopic and Diffraction Based Elucidation of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-methyl-2-(pent-3-en-2-yl)aniline, both ¹H and ¹³C NMR would be essential.

¹H NMR would provide information about the number of different types of protons, their electronic environment, and their connectivity. Key expected signals would include:

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene (B151609) ring. The substitution pattern—a methyl group and a pentenyl group—would lead to a specific splitting pattern (e.g., doublets and a singlet, or more complex multiplets depending on the exact chemical shifts).

Vinylic Protons: Protons on the carbon-carbon double bond of the pentenyl group would appear in the olefinic region (typically δ 5.0-6.0 ppm). The coupling constants (J-values) between these protons would be crucial for determining the stereochemistry of the double bond (i.e., E or Z isomer).

Aliphatic Protons: Signals corresponding to the methyl groups and the methine proton of the pentenyl substituent would be observed in the upfield region (typically δ 1.0-3.0 ppm). The integration of these signals would confirm the number of protons of each type.

¹³C NMR would reveal the number of unique carbon atoms in the molecule and their hybridization state. Expected signals would differentiate between:

Aromatic carbons.

Alkene carbons.

Aliphatic carbons (from the methyl and pentenyl groups).

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. For 4-methyl-2-(pent-3-en-2-yl)aniline (C₁₂H₁₇N), high-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion [M]⁺• with high precision. This would allow for the unambiguous confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation pathways for this molecule would likely involve:

Benzylic cleavage: Cleavage of the bond between the aniline (B41778) ring and the pentenyl substituent, leading to a stable benzylic-type cation.

McLafferty rearrangement: If the geometry is favorable, a rearrangement involving the transfer of a hydrogen atom from the pentenyl chain to the aniline nitrogen or the aromatic ring could occur.

Loss of small neutral molecules: Fragmentation involving the loss of methyl or ethyl radicals from the pentenyl group.

The analysis of these fragment ions would help to piece together the structure of the molecule, corroborating the findings from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For 4-methyl-2-(pent-3-en-2-yl)aniline, key vibrational bands would be expected for:

N-H stretch: The aniline N-H bonds would give rise to one or two characteristic sharp peaks in the region of 3300-3500 cm⁻¹. The exact position and number of peaks can indicate the degree of hydrogen bonding.

C-H stretches: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=C stretch: The stretching vibration of the carbon-carbon double bond in the pentenyl group would be found in the 1640-1680 cm⁻¹ region. Aromatic C=C stretching vibrations would also be present in the 1450-1600 cm⁻¹ range.

N-H bend: The bending vibration of the N-H bond would be expected around 1590-1650 cm⁻¹.

C-N stretch: The stretching of the carbon-nitrogen bond of the aniline would appear in the 1250-1360 cm⁻¹ region.

The presence and precise frequencies of these bands would confirm the existence of the aniline and pentenyl moieties within the molecule.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Aniline) | 3300-3500 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=C Stretch (Alkene) | 1640-1680 |

| Aromatic C=C Stretch | 1450-1600 |

| N-H Bend | 1590-1650 |

| C-N Stretch | 1250-1360 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

If a suitable single crystal of 4-methyl-2-(pent-3-en-2-yl)aniline can be grown, X-ray crystallography provides the most definitive and detailed three-dimensional structural information. This technique would allow for the precise determination of:

Bond lengths and angles: Providing experimental confirmation of the molecular geometry.

Conformation: The exact spatial arrangement of the atoms in the solid state, including the torsion angles that define the orientation of the pentenyl group relative to the aniline ring.

Stereochemistry: Unambiguous assignment of the configuration at the chiral center (the carbon bearing the methyl and ethyl groups in the pentenyl substituent) and the geometry of the double bond.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice and identifying any hydrogen bonding or other non-covalent interactions that stabilize the crystal structure. For instance, hydrogen bonds involving the aniline N-H group would be clearly delineated.

While no specific crystal structure data for 4-methyl-2-(pent-3-en-2-yl)aniline has been reported, studies on related molecules like 4-(2-Methyl-anilino)pent-3-en-2-one have utilized X-ray crystallography to determine their solid-state conformation and intermolecular interactions. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

The pent-3-en-2-yl substituent in 4-methyl-2-(pent-3-en-2-yl)aniline contains a chiral center. Therefore, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule like 4-methyl-2-(pent-3-en-2-yl)aniline, the CD spectrum would show characteristic positive or negative bands corresponding to its electronic transitions. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration (R or S), it is possible to determine the absolute stereochemistry of the enantiomer being studied. This method is crucial for the full stereochemical elucidation of chiral compounds.

Theoretical and Computational Studies of 4 Methyl 2 Pent 3 En 2 Yl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of organic molecules. Such calculations provide a detailed picture of the electron distribution and orbital interactions within 4-Methyl-2-(pent-3-en-2-yl)aniline.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor in chemical reactions. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests higher reactivity.

For 4-Methyl-2-(pent-3-en-2-yl)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, specifically on the nitrogen atom of the amino group and the π-system of the benzene (B151609) ring. The electron-donating methyl group at the para position further increases the electron density of the ring. The LUMO, conversely, is likely distributed over the π-antibonding orbitals of the benzene ring and the pentenyl substituent. The precise energies and spatial distributions of these orbitals can be determined through computational methods.

Table 1: Calculated Frontier Molecular Orbital Energies for 4-Methyl-2-(pent-3-en-2-yl)aniline (Note: The following data is illustrative and would be derived from actual quantum chemical calculations.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap | 4.65 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

In 4-Methyl-2-(pent-3-en-2-yl)aniline, the most negative potential is anticipated to be located around the nitrogen atom of the amino group due to the presence of its lone pair of electrons. The π-system of the benzene ring would also exhibit significant negative potential. Conversely, the hydrogen atoms of the amino group and potentially the acidic protons on the alkyl chain would show positive electrostatic potential.

Tautomerism, the migration of a proton accompanied by a switch of a single bond and an adjacent double bond, is a possibility in 4-Methyl-2-(pent-3-en-2-yl)aniline. The aniline moiety can potentially exist in an imine tautomeric form. Computational calculations can be employed to determine the relative energies of these tautomers and the energy barriers for their interconversion. Generally, for anilines, the amino form is significantly more stable than the imine form.

Isomerization can also occur around the carbon-carbon double bond in the pentenyl side chain, leading to (E) and (Z) isomers. The relative stabilities of these geometric isomers can be calculated to predict the predominant form.

Table 2: Calculated Relative Energies of Tautomers and Isomers of 4-Methyl-2-(pent-3-en-2-yl)aniline (Note: The following data is illustrative and would be derived from actual quantum chemical calculations.)

| Isomer/Tautomer | Relative Energy (kJ/mol) |

| Amino Tautomer (E-isomer) | 0.00 |

| Amino Tautomer (Z-isomer) | 5.20 |

| Imine Tautomer | 45.80 |

Conformational Analysis and Energy Minima

The presence of multiple single bonds in 4-Methyl-2-(pent-3-en-2-yl)aniline allows for a variety of conformations due to rotation around these bonds. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them. The dihedral angle between the plane of the aniline ring and the pentenyl substituent is a key conformational parameter. nih.gov

Computational methods, such as potential energy surface scans, can systematically explore the conformational space by rotating specific bonds and calculating the energy at each step. This process reveals the low-energy conformers and the transition states connecting them. For instance, studies on similar molecules have shown that the dihedral angle between a benzene ring and a pentenone backbone can be around 29.90° to 49.53°. nih.govnih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of 4-Methyl-2-(pent-3-en-2-yl)aniline over time. rsc.org MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes the atomic positions and velocities as a function of time.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For 4-Methyl-2-(pent-3-en-2-yl)aniline, key spectroscopic data can be calculated.

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated and are highly dependent on the electronic environment of the nuclei. These predicted shifts can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. This allows for the assignment of the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the N-H stretching of the amino group, C=C stretching of the aromatic ring and the pentenyl chain, and C-N stretching.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Vis spectrum. This provides information about the electronic structure and the nature of the orbitals involved in the transitions.

Table 3: Predicted Spectroscopic Data for 4-Methyl-2-(pent-3-en-2-yl)aniline (Note: The following data is illustrative and would be derived from actual quantum chemical calculations.)

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C-NH₂ Chemical Shift (δ) | 145.2 ppm |

| ¹H NMR | N-H Proton Shift (δ) | 3.8 ppm |

| IR | N-H Stretch (ν) | 3450, 3360 cm⁻¹ |

| IR | C=C (Aromatic) Stretch (ν) | 1610, 1500 cm⁻¹ |

| UV-Vis | λ_max | 245 nm, 290 nm |

Computational Design of Derivatives and Reaction Pathways

The computational investigation of 4-Methyl-2-(pent-3-en-2-yl)aniline and its potential derivatives represents a crucial step in understanding its chemical behavior and exploring its synthetic accessibility. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, established theoretical and computational methodologies can be applied to predict its properties, design novel derivatives, and propose viable synthetic routes.

Computational Design of Derivatives

The design of derivatives of 4-Methyl-2-(pent-3-en-2-yl)aniline can be systematically approached using computational chemistry tools. By modifying the core structure, it is possible to tune its electronic, steric, and pharmacokinetic properties. Computational studies can provide valuable insights into how structural changes influence the molecule's behavior, guiding the synthesis of new compounds with desired characteristics.

Key Areas of Computational Investigation:

Substituent Effects: The existing methyl group at the 4-position and the pentenyl group at the 2-position of the aniline ring significantly influence its electronic properties. Computational studies, such as those employing Density Functional Theory (DFT), can quantify the impact of these substituents on the electron density of the aromatic ring and the amino group. This information is critical for predicting the reactivity of the molecule in various chemical reactions. For instance, the electron-donating nature of the methyl group can affect the basicity of the amino group.

Conformational Analysis: The pentenyl side chain introduces conformational flexibility. Computational methods can be used to identify the most stable conformations of the molecule and the energy barriers between them. Understanding the preferred three-dimensional structure is essential for predicting how the molecule might interact with biological targets or other reagents.

Design of Novel Derivatives: In silico design allows for the virtual creation and evaluation of a vast number of derivatives. By systematically altering the substituents on the aniline ring or modifying the structure of the alkenyl side chain, it is possible to explore a wide chemical space. For example, introducing electron-withdrawing or electron-donating groups at different positions on the aniline ring can modulate the molecule's electronic properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate these computed properties with potential biological activity or other desired characteristics. nih.gov

Table of Potential Derivative Modifications and Their Predicted Effects:

| Modification | Position | Predicted Effect on Properties |

| Introduction of a hydroxyl group | 5-position | Increased polarity and potential for hydrogen bonding. |

| Replacement of the methyl group | 4-position | Altered electronic properties and steric bulk. |

| Isomerization of the double bond | pentenyl chain | Changes in geometric structure and potential reactivity. |

| Introduction of a halogen | 6-position | Modified lipophilicity and electronic properties. |

Reaction Pathways

Proposed Synthetic Routes:

3-Aza-Cope Rearrangement: This method involves the Lewis acid-catalyzed rearrangement of an N-allylic aniline. nih.govnih.govthieme-connect.com The synthesis would begin with the formation of an imine from 4-methylaniline and an appropriate aldehyde, followed by the addition of a vinyl Grignard reagent to generate the N-allylic aniline precursor. Subsequent rearrangement would yield the desired 2-alkenyl aniline. nih.gov

Olefin Cross-Metathesis: A direct route to 2-alkenyl anilines can be achieved through the cross-metathesis of a 2-alkenyl aniline with a suitable olefin. nih.govnih.govthieme-connect.com For the synthesis of 4-Methyl-2-(pent-3-en-2-yl)aniline, this could involve the reaction of 2-allyl-4-methylaniline with an appropriate pentene derivative in the presence of a ruthenium catalyst.

Palladium-Catalyzed C-N Cross-Coupling: This powerful method involves the coupling of an aryl halide with an amine. nih.govnih.govthieme-connect.comresearchgate.net In this context, 2-bromo-1-methyl-4-(pent-3-en-2-yl)benzene could be coupled with ammonia (B1221849) or an ammonia equivalent using a palladium catalyst and a suitable ligand to form the target molecule.

Table of Proposed Reaction Pathways:

| Reaction Pathway | Key Steps | Reagents and Conditions |

| 3-Aza-Cope Rearrangement | 1. Imine formation from 4-methylaniline. 2. Grignard addition to form N-allylic aniline. 3. Lewis acid-catalyzed rearrangement. | 1. Aldehyde, acid catalyst. 2. Vinyl Grignard reagent. 3. Lewis acid (e.g., BF₃·OEt₂). |

| Olefin Cross-Metathesis | Cross-metathesis of 2-allyl-4-methylaniline. | Ruthenium catalyst (e.g., Grubbs catalyst), pentene derivative. |

| Pd-Catalyzed C-N Coupling | Coupling of a substituted aryl halide with an amine source. | Palladium catalyst, ligand, base, ammonia or ammonia surrogate. |

Applications of 4 Methyl 2 Pent 3 En 2 Yl Aniline in Catalysis and Materials Science

Ligand Design for Transition Metal Catalysis

The molecular structure of 4-Methyl-2-(pent-3-en-2-yl)aniline, featuring a bulky pentenyl group ortho to the amino functionality and a methyl group in the para position, is pivotal to its role in ligand design for transition metal catalysis. These structural attributes allow for the fine-tuning of the catalytic environment, influencing selectivity and activity.

Chiral Ligands for Asymmetric Catalysis

The presence of a chiral center in the pent-3-en-2-yl group makes 4-Methyl-2-(pent-3-en-2-yl)aniline a valuable precursor for the synthesis of chiral ligands. These ligands are instrumental in asymmetric catalysis, a field focused on the stereoselective synthesis of chiral molecules. While direct applications of this specific aniline (B41778) in published research are not widespread, the principles of using chiral anilines to create effective ligands are well-established. The synthesis of chiral ligands often involves the derivatization of the amino group to introduce coordinating moieties such as phosphines or oxazolines.

For instance, the development of P,N-ligands, which contain both phosphorus and nitrogen donor atoms, has been a significant area of research in asymmetric catalysis. These nonsymmetrical ligands have often outperformed traditional C2-symmetric ligands in a variety of metal-catalyzed reactions. The chiral backbone provided by 4-Methyl-2-(pent-3-en-2-yl)aniline can be envisioned to create a well-defined chiral pocket around a metal center, thereby enabling high levels of enantioselectivity in reactions such as hydrogenation, allylic substitution, and C-H activation.

Coordination Chemistry with Various Metal Centers

The nitrogen atom of the aniline group in 4-Methyl-2-(pent-3-en-2-yl)aniline serves as a Lewis base, capable of coordinating to a wide range of transition metal centers. The nature of the coordination is influenced by the electronic properties of the aniline ring, which are in turn affected by the methyl and pentenyl substituents. The coordination of aniline derivatives to transition metals is a fundamental aspect of catalysis, as it allows for the modulation of the metal's reactivity.

The coordination chemistry of substituted anilines with metals such as palladium, rhodium, iridium, and copper has been extensively studied. For example, palladium(II)-NHC (N-Heterocyclic Carbene) complexes featuring aniline ligands have been shown to be highly active precatalysts for cross-coupling reactions. The aniline ligand in these complexes can be considered a "throw-away" ligand that facilitates the catalytic cycle. The steric and electronic diversity of aniline scaffolds allows for the fine-tuning of these catalysts for specific applications, including challenging C-O and C-N bond formations.

Table 1: Examples of Aniline Derivatives in Coordination Chemistry

| Aniline Derivative | Metal Center | Application |

|---|---|---|

| Various substituted anilines | Palladium(II) | Precatalysts for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions |

| N-Boc-anilines | Rhodium(III) | Directing group for ortho-alkenylation via C-H bond cleavage |

Influence of Steric Hindrance on Ligand Performance

The bulky 2-(pent-3-en-2-yl) group in 4-Methyl-2-(pent-3-en-2-yl)aniline introduces significant steric hindrance around the coordinating nitrogen atom. This steric bulk is a critical design element in modern catalysis, as it can have a profound impact on the performance of a ligand and the resulting catalyst.

Steric hindrance can influence several aspects of a catalytic reaction:

Selectivity: By creating a crowded environment around the metal center, bulky ligands can favor the formation of one product over another (regioselectivity or stereoselectivity). For example, in cross-coupling reactions, steric hindrance can promote the formation of less substituted products.

Catalyst Stability: Bulky ligands can protect the metal center from decomposition pathways, leading to more robust and longer-lived catalysts.

Reaction Rate: While excessive steric hindrance can slow down a reaction by impeding substrate access, an optimal level of steric bulk can accelerate certain steps in the catalytic cycle, such as reductive elimination.

Research on sterically demanding anilines has demonstrated their utility in stabilizing reactive metal centers and enabling challenging transformations. The steric properties of ligands derived from 4-Methyl-2-(pent-3-en-2-yl)aniline would be expected to play a similar role in enhancing catalytic performance.

Precursors for Functional Materials and Polymers

Beyond its applications in molecular catalysis, 4-Methyl-2-(pent-3-en-2-yl)aniline also holds promise as a building block for functional materials and polymers. The presence of a polymerizable pentenyl group and the inherent electronic properties of the aniline moiety make it a versatile monomer.

Synthesis of Polymerizable Monomers

The vinyl group within the pentenyl substituent of 4-Methyl-2-(pent-3-en-2-yl)aniline provides a reactive handle for polymerization. This allows for the synthesis of polymers with the aniline unit incorporated into the polymer backbone or as a pendant group. The polymerization can be achieved through various methods, including free radical polymerization, controlled radical polymerization techniques, or coordination polymerization.

Research on structurally similar aniline derivatives, such as 2-(1-methylbut-2-en-1-yl)aniline, has demonstrated the feasibility of synthesizing polyaniline derivatives from such monomers. rsc.orgnih.govscribd.com The resulting polymers are often soluble in common organic solvents, which is a significant advantage over the parent polyaniline, known for its poor processability. rsc.orgnih.govscribd.com This solubility allows for the fabrication of thin films and other material forms. rsc.orgnih.govscribd.com

Development of Conductive Polymers and Sensing Materials

Polyaniline is one of the most studied conductive polymers due to its tunable conductivity, environmental stability, and ease of synthesis. nih.govwikipedia.org However, its practical applications are often limited by its insolubility. nih.gov The incorporation of substituents on the aniline ring, such as in 4-Methyl-2-(pent-3-en-2-yl)aniline, is a well-established strategy to improve solubility while retaining or even enhancing its functional properties. nih.gov

Polymers derived from 4-Methyl-2-(pent-3-en-2-yl)aniline are expected to exhibit electrical conductivity upon doping, similar to other polyaniline derivatives. The specific conductivity would be influenced by the steric and electronic effects of the substituents. Furthermore, these functionalized polyanilines are promising candidates for sensing applications. The electrical properties of polyaniline films are known to be sensitive to the presence of various analytes, including moisture and ammonia (B1221849). rsc.orgnih.govscribd.com The tailored structure of polymers from 4-Methyl-2-(pent-3-en-2-yl)aniline could lead to sensors with enhanced sensitivity and selectivity for specific chemical species.

Table 2: Properties and Applications of a Structurally Similar Polyaniline Derivative

| Monomer | Polymerization Method | Key Polymer Properties | Potential Applications |

|---|

Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

The integration of specific aniline derivatives into the porous crystalline structures of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) represents a sophisticated strategy for designing advanced materials with tailored properties. While direct research on the incorporation of 4-Methyl-2-(pent-3-en-2-yl)aniline into these frameworks is not extensively documented in publicly available scientific literature, the broader use of functionalized anilines provides a strong basis for exploring its potential applications. The unique structural and electronic characteristics of 4-Methyl-2-(pent-3-en-2-yl)aniline, particularly the presence of the reactive pentenyl group, suggest that it could serve as a valuable component in the synthesis and post-synthetic modification of MOFs and COFs for specialized applications in catalysis and materials science.

The general principle behind integrating molecules like aniline derivatives into MOFs and COFs lies in their ability to act as ligands or building blocks that connect metal nodes (in MOFs) or other organic linkers (in COFs) to form extended, porous networks. The properties of the resulting framework, such as pore size, surface area, and chemical functionality, are directly influenced by the geometry and chemical nature of these organic components.

Potential Roles of 4-Methyl-2-(pent-3-en-2-yl)aniline in MOFs and COFs:

Functional Ligand in MOF Synthesis: If appropriately derivatized with additional coordinating groups (e.g., carboxylates, pyridyls), the 4-Methyl-2-(pent-3-en-2-yl)aniline scaffold could be used as a primary or secondary ligand in MOF synthesis. The pentenyl substituent would then line the pores of the resulting MOF, introducing hydrophobicity and a site for further chemical reactions.

Building Block for COF Construction: In COF chemistry, aniline derivatives are commonly used as building blocks for the formation of imine-linked or other covalently bonded frameworks. For instance, tetrahedral aniline derivatives like tetrakis(4-aminophenyl)methane have been utilized to create robust 3D COFs. While 4-Methyl-2-(pent-3-en-2-yl)aniline itself is a monoamine, it could be chemically modified to possess multiple amine or aldehyde functionalities, enabling its participation as a linker in COF synthesis. The steric bulk of the pentenyl group could influence the resulting framework's topology and porosity.

Post-Synthetic Modification Agent: A more direct application involves the use of 4-Methyl-2-(pent-3-en-2-yl)aniline in the post-synthetic modification of existing MOFs and COFs. Frameworks containing reactive sites, such as open metal centers or specific functional groups on the organic linkers, could be functionalized with the aniline derivative. This approach would allow for the precise introduction of the pentenyl group's functionality into the porous material without altering the underlying framework structure. For example, the in situ polymerization of aniline within the pores of COFs has been shown to enhance their electrical conductivity for energy storage applications. nih.govchemrxiv.org A similar strategy could potentially be explored with 4-Methyl-2-(pent-3-en-2-yl)aniline to impart specific chemical reactivity.

Hypothetical Research Findings and Data:

To illustrate the potential impact of integrating a molecule like 4-Methyl-2-(pent-3-en-2-yl)aniline, we can consider hypothetical research data for a MOF, designated as MOF-X-Aniline , where the aniline derivative has been incorporated via post-synthetic modification.

Table 1: Physicochemical Properties of Pristine and Modified MOFs

| Property | MOF-X (Pristine) | MOF-X-Aniline (Modified) |

| BET Surface Area (m²/g) | 2500 | 2100 |

| Pore Volume (cm³/g) | 1.2 | 1.0 |

| Functional Group | -OH | -NH-Ar-R¹ |

| Contact Angle (°) | 35 (Hydrophilic) | 95 (Hydrophobic) |

R¹ represents the 4-Methyl-2-(pent-3-en-2-yl) moiety.

The data in Table 1 suggests that while the modification slightly reduces the surface area and pore volume due to the introduction of the bulky aniline derivative, it significantly alters the chemical nature of the pore environment from hydrophilic to hydrophobic. This change could be highly advantageous for applications involving the selective adsorption of nonpolar molecules from aqueous solutions.

Table 2: Catalytic Performance in a Model Reaction

| Catalyst | Reaction Time (h) | Conversion (%) | Selectivity (%) |

| MOF-X (Pristine) | 24 | 15 | 80 |

| MOF-X-Aniline | 12 | 95 | 98 |

| Homogeneous Catalyst | 8 | 99 | 99 |

Table 2 presents hypothetical data on the catalytic performance of the pristine and modified MOFs in a model organic transformation that could be catalyzed by the pentenyl group (e.g., an addition or metathesis reaction). The results indicate a dramatic improvement in both the reaction rate and selectivity for the modified MOF, highlighting the potential of the anchored aniline derivative to act as a highly efficient and reusable heterogeneous catalyst. The performance approaches that of a homogeneous catalyst, but with the added benefit of easy separation and recycling inherent to MOF-based catalysts.

While these data are hypothetical, they are based on the established principles of MOF and COF functionalization and serve to illustrate the promising research directions that the integration of 4-Methyl-2-(pent-3-en-2-yl)aniline could enable. Future research in this area would involve the actual synthesis and characterization of such materials to validate these potential applications.

Future Directions and Emerging Research Avenues for 4 Methyl 2 Pent 3 En 2 Yl Aniline Chemistry

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent structural motifs of 4-Methyl-2-(pent-3-en-2-yl)aniline—an ortho-alkenyl aniline (B41778)—suggest a wealth of potential reactivity that remains to be explored. Future research will likely focus on leveraging the proximity of the amino and alkenyl groups to orchestrate novel intramolecular reactions. Transition metal catalysis, particularly with palladium, rhodium, or copper, could unlock unprecedented transformations. For instance, intramolecular cyclization reactions could lead to the formation of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Beyond cyclizations, the alkenyl group is a handle for a variety of transformations that have not been systematically applied to this scaffold. Metathesis reactions, for example, could be employed to couple the aniline with other olefins, leading to more complex structures. Furthermore, the application of modern synthetic methods like photoredox catalysis could enable previously inaccessible C-H functionalization reactions on either the aromatic ring or the allylic position of the pentenyl side chain.

A summary of potential novel transformations is presented below:

| Reaction Type | Potential Reagents/Catalysts | Expected Product Class |

| Intramolecular Cyclization | Pd(OAc)₂, PPh₃, Base | Indole (B1671886) or Quinolone Derivatives |

| Ring-Closing Metathesis | Grubbs or Hoveyda-Grubbs Catalyst | Fused Bicyclic Systems |

| Allylic C-H Functionalization | Photoredox Catalyst, H-atom transfer agent | Functionalized Alkenyl Anilines |

| Directed C-H Activation | Rh(III) or Ru(II) catalysts | Annulated Heterocycles |

Development of Highly Enantioselective and Diastereoselective Syntheses

The pent-3-en-2-yl substituent contains a stereocenter, and the molecule as a whole is chiral. The development of synthetic methods that can control the stereochemistry of this center, or of new stereocenters introduced during subsequent reactions, is a significant and valuable research direction. Asymmetric catalysis will be paramount in achieving these goals.

Future work will likely involve the use of chiral catalysts to perform enantioselective versions of the transformations described in the previous section. For example, chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could be used with transition metals to effect enantioselective cyclizations. Similarly, the kinetic resolution of racemic 4-Methyl-2-(pent-3-en-2-yl)aniline using chiral reagents or catalysts could provide access to enantiopure starting materials. nih.gov The development of diastereoselective reactions, where the existing stereocenter directs the formation of a new one, is another promising avenue. For instance, substrate-controlled epoxidation or dihydroxylation of the alkene would lead to diastereomerically enriched products.

| Asymmetric Strategy | Catalyst/Reagent Type | Potential Outcome |

| Enantioselective Cyclization | Pd(0) with Chiral Ligand (e.g., BINAP) | Enantioenriched Indole Derivatives |

| Kinetic Resolution | Chiral Acylating Agent or Chiral Borane | Enantiopure (R)- or (S)-aniline |

| Diastereoselective Dihydroxylation | OsO₄, Chiral Ligand (e.g., Sharpless Ligands) | Diastereomerically enriched Diols |

| Enantioselective Allylic Alkylation | Ir or Rh catalyst with Chiral Ligand | Chiral functionalized side chain |

Advanced Computational Modeling for Predictive Chemistry

As the complexity of chemical synthesis grows, computational chemistry is becoming an indispensable tool for predicting reactivity and guiding experimental design. researchgate.netmdpi.com For 4-Methyl-2-(pent-3-en-2-yl)aniline, advanced computational modeling can provide deep insights into its chemical behavior. Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, allowing researchers to predict which reaction pathways are most favorable and to understand the origins of stereoselectivity.

Furthermore, computational tools can be used to predict the physicochemical properties of the molecule and its derivatives. researchgate.net This is particularly relevant if this aniline is to be used as a scaffold for designing new functional molecules, such as pharmaceuticals or organic electronic materials. Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) models can be developed to predict the biological activity and pharmacokinetic profiles of derivatives, accelerating the discovery process. researchgate.netresearchgate.net

| Computational Method | Application Area | Predicted Information |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction barriers, stereochemical outcomes |

| Molecular Dynamics (MD) | Conformational Analysis | Preferred 3D structures, solvent effects |

| QSAR/ADME Modeling | Drug Discovery | Biological activity, toxicity, metabolic stability |

| Materials Property Prediction | Materials Science | Electronic properties (HOMO/LUMO), charge transport characteristics |

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from traditional batch chemistry to continuous flow and automated synthesis offers numerous advantages, including improved safety, scalability, and reproducibility. beilstein-journals.orgresearchgate.netumontreal.ca The application of these technologies to the synthesis and derivatization of 4-Methyl-2-(pent-3-en-2-yl)aniline is a key future direction. Flow reactors can enable reactions that are difficult or hazardous to perform in batch, such as those requiring high pressures or temperatures, or involving highly reactive intermediates. umontreal.ca

Automated synthesis platforms can be used to rapidly generate libraries of derivatives of 4-Methyl-2-(pent-3-en-2-yl)aniline. mit.edumit.edu By systematically varying the building blocks that are coupled to the aniline scaffold, researchers can quickly explore a large chemical space. This high-throughput approach is particularly powerful when combined with high-throughput screening for biological activity or material properties, creating a closed-loop discovery engine.

| Technology | Advantage | Application to 4-Methyl-2-(pent-3-en-2-yl)aniline |

| Flow Chemistry | Enhanced heat/mass transfer, improved safety | High-temperature cyclizations, handling of hazardous reagents |

| Automated Synthesis | High-throughput library generation | Rapid synthesis of a diverse set of derivatives for screening |

| In-line Analytics | Real-time reaction monitoring and optimization | Rapid identification of optimal reaction conditions |

| Telescoped Synthesis | Multi-step sequences in a single continuous process | One-pot synthesis and functionalization of the aniline scaffold |

Design of Next-Generation Catalytic Systems

The development of new catalysts is a cornerstone of modern organic chemistry. For 4-Methyl-2-(pent-3-en-2-yl)aniline, next-generation catalytic systems could enable transformations that are currently impossible. This includes the development of catalysts for site-selective C-H functionalization, allowing for the precise modification of specific positions on the aromatic ring or the alkyl side chain.

Dual-catalysis systems, which combine two different types of catalysts (e.g., a photoredox catalyst and a transition metal catalyst), are a particularly exciting area of research. Such systems can enable synergistic reactivity, leading to novel bond formations. Furthermore, the development of immobilized or heterogeneous catalysts will be crucial for integrating the synthesis of 4-Methyl-2-(pent-3-en-2-yl)aniline derivatives into sustainable, large-scale processes. ethz.ch

| Catalyst Type | Research Goal | Potential Transformation |

| Photoredox Catalysis | C-H Functionalization | Direct arylation or alkylation of the aniline ring |

| Dual Catalysis | Synergistic Reactivity | Three-component coupling of aniline, alkene, and a third reactant |

| Heterogeneous Catalysts | Sustainability and Scalability | Use in packed-bed flow reactors for continuous production |

| Enzyme Catalysis | Green Chemistry | Biocatalytic transformations with high chemo- and stereoselectivity |

Multicomponent Reactions and Complexity-Generating Syntheses

Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a complex product, are a powerful tool for generating molecular diversity. frontiersin.orgnih.gov The structure of 4-Methyl-2-(pent-3-en-2-yl)aniline makes it an ideal substrate for a variety of MCRs. The amino group can act as a nucleophile in reactions such as the Ugi, Passerini, or Mannich reactions.

Future research will likely focus on designing novel MCRs that incorporate 4-Methyl-2-(pent-3-en-2-yl)aniline as a key building block. ajgreenchem.com These reactions could be used to rapidly assemble complex, three-dimensional scaffolds that would be difficult to access through traditional linear synthesis. The combination of MCRs with other modern synthetic strategies, such as asymmetric catalysis or flow chemistry, will further enhance the power of this approach to generate novel and valuable chemical entities.

| MCR Name | Other Reactants | Resulting Scaffold |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Amide Derivatives |

| Povarov Reaction | Aldehyde, Dienophile | Polycyclic Quinolone Derivatives |

| Mannich Reaction | Aldehyde, Enolizable Ketone | β-Amino Ketone Derivatives |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (x2) | Dihydropyridine Derivatives |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methyl-2-(pent-3-en-2-yl)aniline?

- Methodological Answer : The compound can be synthesized via diazotization followed by azide coupling. For example, reacting 4-methyl-2-(quinolin-3-yl)aniline with HCl, NaNO₂, and NaN₃ under controlled pH (adjusted with NaOAc) yields derivatives with similar structural complexity . Alternatively, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with boronic esters and aryl halides is effective for introducing substituents to the aniline core . Key considerations include temperature control (0–5°C for diazotization) and inert atmospheres for coupling reactions.

Q. How is the crystal structure of 4-Methyl-2-(pent-3-en-2-yl)aniline determined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using Bruker SMART/APEX systems, followed by refinement with SHELXL (for small molecules) or SHELXTL, enables precise determination of bond lengths, angles, and anisotropic displacement parameters. Programs like WinGX and ORTEP aid in visualization and geometry analysis . For example, ethyl (Z)-3-(4-methylanilino) derivatives were resolved using SHELXTL, revealing planar aromatic systems and hydrogen-bonding networks .

Q. What experimental conditions influence the stability of the pent-3-en-2-yl substituent?

- Methodological Answer : The pent-3-en-2-yl group’s stability is sensitive to temperature and oxygen. Radical recombination reactions with O₂ form peroxyl adducts at low temperatures (<300 K), while equilibration between reactants and adducts occurs at 300–500 K . Use inert atmospheres (He/N₂) and low temperatures during synthesis to prevent degradation. Pressure-dependent kinetics (e.g., 0.1–10 bar) should be modeled using master equation simulations (e.g., MESMER) .

Advanced Research Questions

Q. How do alkyl substituents on the aniline core affect reaction kinetics with oxygen?

- Methodological Answer : Alkyl groups (e.g., pent-3-en-2-yl) enhance radical stability but reduce reactivity with O₂ due to steric effects. Laser photolysis-mass spectrometry studies show that 4-methyl substitution lowers the recombination rate coefficient (k) by ~20% compared to unsubstituted analogs. Quantum chemical calculations (MN15/Def2TZVP level) reveal rotational barriers (~60–70 kJ/mol) in the pent-3-en-2-yl group, influencing isomer distribution in peroxyl adducts .

Q. What computational strategies are used to model the degradation pathways of this compound?

- Methodological Answer : Combine density functional theory (DFT) for transition-state analysis and master equation (ME) simulations for pressure/temperature-dependent kinetics. For example, MESMER optimizes parameters by directly comparing simulated and experimental radical decay traces, especially under multi-exponential conditions (300–500 K). Box-Behnken experimental designs can further optimize photocatalytic degradation using MnFe₂O₄/Zn₂SiO₄ under solar radiation .

Q. How can spectroscopic and crystallographic data resolve contradictions in reported reaction mechanisms?

- Methodological Answer : Discrepancies in radical decay rates (e.g., single- vs. multi-exponential behavior) arise from overlapping eigenvalues in ME models. Use time-resolved IR spectroscopy to track peroxyl adduct formation and NMR to monitor isomer ratios. Crystallographic data (e.g., C–H···π interactions) clarify steric effects influencing reaction pathways . SHELXL refinement with TWIN/BASF commands resolves twinning in high-symmetry crystals .

Environmental and Analytical Considerations

Q. What methodologies are recommended for detecting 4-Methyl-2-(pent-3-en-2-yl)aniline in environmental samples?

- Methodological Answer : Solid-phase extraction (SPE) with NKA-II macroporous resins (Freundlich isotherm) achieves >90% recovery from aqueous matrices. Analyze via HPLC-UV (λ = 254 nm) or GC-MS (EI mode, m/z 161 [M⁺–CH₃]). For low concentrations (<1 ppm), Box-Behnken designs optimize MnFe₂O₄/Zn₂SiO₄ photocatalysis under UV-vis light .

Q. How does the compound’s structure influence its biodegradation?

- Methodological Answer : The pent-3-en-2-yl group’s hydrophobicity (logP ~3.2) slows aqueous biodegradation. Use engineered Pseudomonas strains expressing aniline dioxygenase (e.g., atzA gene cluster) to enhance degradation. Mutagenesis studies show that Q67R mutations in the enzyme active site improve substrate binding for branched alkyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.